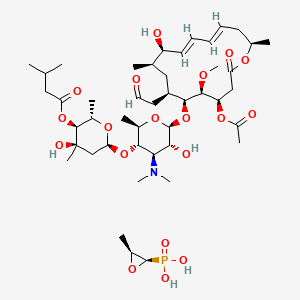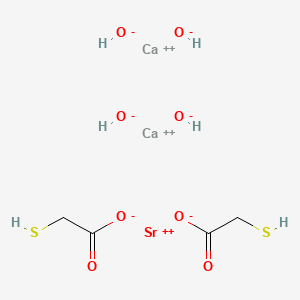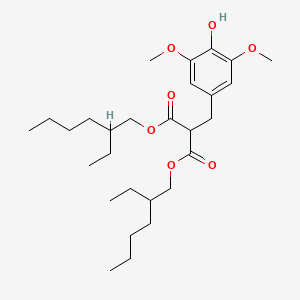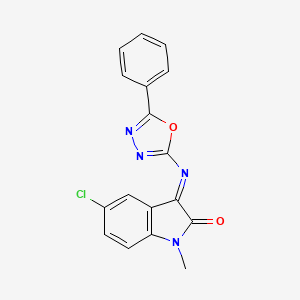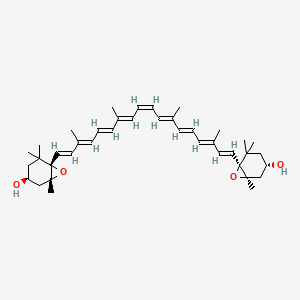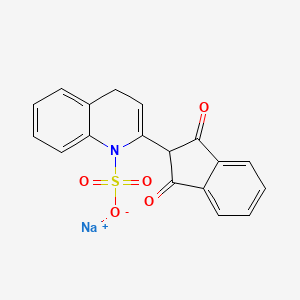
Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt is a chemical compound with the molecular formula C18H10NO5S.Na and a molecular weight of 375.33 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a sulfonic acid group, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt typically involves the reaction of quinoline derivatives with sulfonating agents. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group into the quinoline ring. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the quinoline ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinolinesulfonic acid derivatives: Compounds with similar structures but different substituents on the quinoline ring.
Indene derivatives: Compounds with the indene moiety but lacking the quinoline ring.
Sulfonic acid derivatives: Compounds with different aromatic rings but containing the sulfonic acid group.
Uniqueness
Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt is unique due to its combination of the quinoline ring and the indene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
113033-14-0 |
|---|---|
分子式 |
C18H12NNaO5S |
分子量 |
377.3 g/mol |
IUPAC名 |
sodium;2-(1,3-dioxoinden-2-yl)-4H-quinoline-1-sulfonate |
InChI |
InChI=1S/C18H13NO5S.Na/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19(15)25(22,23)24;/h1-8,10,16H,9H2,(H,22,23,24);/q;+1/p-1 |
InChIキー |
JPWHJONLMVNSAW-UHFFFAOYSA-M |
正規SMILES |
C1C=C(N(C2=CC=CC=C21)S(=O)(=O)[O-])C3C(=O)C4=CC=CC=C4C3=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
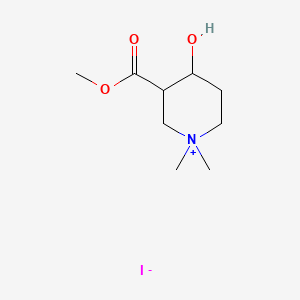
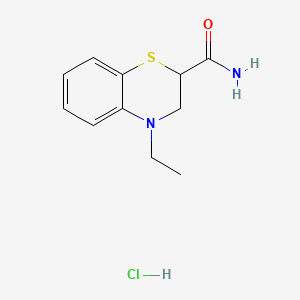
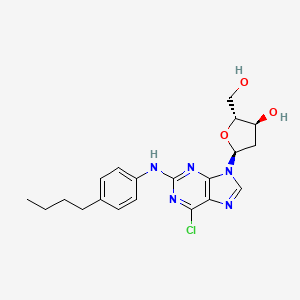
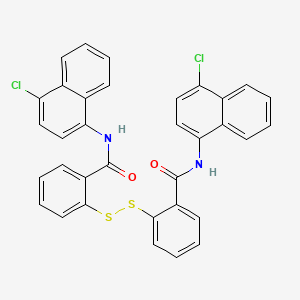
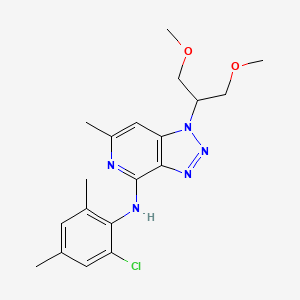
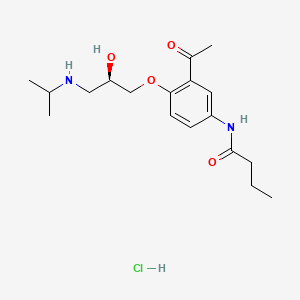
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
